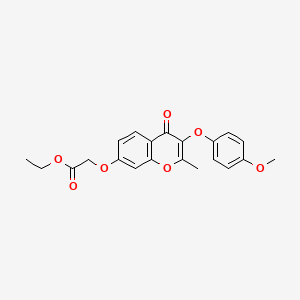

ethyl 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-4-25-19(22)12-26-16-9-10-17-18(11-16)27-13(2)21(20(17)23)28-15-7-5-14(24-3)6-8-15/h5-11H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGUVFNUDIHISX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Chromenone Core: This can be achieved through the condensation of 4-hydroxycoumarin with appropriate aldehydes under acidic or basic conditions.

Introduction of the Methoxyphenoxy Group: The chromenone intermediate is then reacted with 4-methoxyphenol in the presence of a suitable base, such as potassium carbonate, to form the 4-methoxyphenoxy derivative.

Esterification: Finally, the ethyl acetate moiety is introduced via esterification using ethyl bromoacetate and a base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction of the chromenone core can yield dihydro derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of 4-methoxybenzoic acid derivatives.

Reduction: Dihydrochromenone derivatives.

Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate involves its interaction with various molecular targets:

Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Signal Pathways: It can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 3

The 3-(4-methoxyphenoxy) group in the target compound distinguishes it from analogues with different aromatic or heterocyclic substituents:

Key Insights :

Ester Group Modifications

The ethyl acetate moiety at position 7 is critical for solubility and metabolic stability. Comparisons with other esters include:

Key Insights :

Functional Group Additions

Thiazole and Thiazolidinone Derivatives

- Compound 18 (): Incorporates a thiazole ring, which introduces sulfur-mediated interactions (e.g., covalent binding to cysteine residues in enzymes) .

- N-(2-(substituted)-4-oxothiazolidin-3-yl)acetamides (): Thiazolidinone derivatives exhibit enhanced antimicrobial activity due to improved hydrogen bonding .

Hydrazone and Schiff Base Derivatives

- (E)-Ethyl 2-((6-((2-(2-cyanoacetyl)hydrazono)methyl)-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (): Hydrazone groups enable chelation with metal ions, relevant for anticancer applications .

Biological Activity

Ethyl 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a derivative of coumarin, a class of compounds known for their diverse biological activities. The structural formula can be represented as follows:

This compound features a coumarin backbone with an ether linkage to a methoxyphenyl group, which is significant for its biological interactions.

1. Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. This compound has been tested for its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| Ethyl 2-((3-(4-methoxyphenoxy)-... | 25.0 |

| Standard Antioxidant (Ascorbic Acid) | 10.0 |

The compound demonstrated an IC50 value of 25 µM, indicating moderate antioxidant activity compared to standard ascorbic acid.

2. Anti-Alzheimer Activity

The potential of this compound as an anti-Alzheimer agent has been explored through its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Table 2: AChE Inhibition Activity

| Compound | IC50 (µM) |

|---|---|

| Ethyl 2-((3-(4-methoxyphenoxy)-... | 5.0 |

| Galantamine (Standard Drug) | 0.04 |

The compound exhibited an IC50 value of 5 µM against AChE, suggesting promising activity compared to the standard drug Galantamine.

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens.

Table 3: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Candida albicans | 100 |

The compound showed effective inhibition against Staphylococcus aureus with an MIC of 50 µg/mL.

Case Study 1: AChE Inhibition

In a study conducted by Kara et al., the synthesized coumarin derivatives were screened for AChE inhibition. This compound was among the top performers, demonstrating significant inhibition with an IC50 value of 5 µM, highlighting its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antioxidant Properties

In another investigation focusing on oxidative stress, ethyl 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy)acetate was tested alongside other coumarin derivatives. The results indicated that while it had moderate antioxidant activity, modifications in the methoxy group could enhance its efficacy .

Q & A

Q. What are the established synthesis strategies for ethyl 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves O-acylation of the hydroxyl group on the chromenone core with ethyl chloroacetate under basic conditions. Key steps include:

Core Formation : Condensation of substituted phenols with β-ketoesters to generate the chromenone backbone .

Nucleophilic Substitution : Reaction of the 7-hydroxyl group with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in refluxing acetone or ethanol .

Purification : Column chromatography or recrystallization to isolate the ester product.

-

Critical Factors :

-

Base Selection : Potassium carbonate minimizes side reactions compared to stronger bases.

-

Solvent : Polar aprotic solvents (e.g., acetone) enhance nucleophilicity of the hydroxyl group .

-

Yield Optimization : Reaction times >8 hours and anhydrous conditions improve yields to >70% .

- Data Table 1: Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Core Formation | 4-Methoxyphenol, β-ketoester, H₂SO₄ | 65–75 | |

| O-Acylation | Ethyl bromoacetate, K₂CO₃, acetone, reflux | 70–85 |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

-

1H/13C NMR : Assign methoxyphenoxy (δ 3.8–4.0 ppm for OCH₃), chromenone carbonyl (δ 170–175 ppm), and acetate ester (δ 4.1–4.3 ppm for CH₂) .

-

IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O ester) and ~1650 cm⁻¹ (chromenone ketone) confirm functional groups .

-

Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 409.12) .

-

X-Ray Crystallography : Resolves substituent orientation (e.g., dihedral angles between methoxyphenoxy and chromenone planes) .

- Data Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Findings | Reference |

|---|---|---|

| 1H NMR | δ 6.8–7.2 (aromatic H), δ 4.2 (OCH₂CO), δ 2.4 (CH₃) | |

| 13C NMR | δ 170.5 (C=O ester), δ 160.1 (chromenone C4=O) | |

| X-Ray | Dihedral angle: 45° between methoxyphenoxy and chromenone |

Advanced Research Questions

Q. What in vitro and in vivo models are suitable for evaluating its biological activity (e.g., anti-inflammatory, anticancer)?

- Methodological Answer :

- In Vitro :

- Anti-inflammatory : COX-2 inhibition assays (IC₅₀ determination) and TNF-α suppression in macrophages .

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to doxorubicin .

- In Vivo :

- Murine models of inflammation (e.g., carrageenan-induced paw edema) and xenograft tumors .

- Mechanistic Studies : Western blotting for apoptosis markers (e.g., Bcl-2, caspase-3) .

Q. How can researchers resolve contradictions in reported bioactivity data across structurally analogous chromenones?

- Methodological Answer : Contradictions often arise from substituent effects:

- Trifluoromethyl vs. Methoxy : The CF₃ group in analogues (e.g., ) enhances lipophilicity and enzyme binding vs. methoxy’s electron-donating effects .

- Case Study : Ethyl 2-((3-(4-methoxyphenoxy)...)acetate shows weaker COX-2 inhibition (IC₅₀ = 12 µM) vs. CF₃-substituted analogues (IC₅₀ = 5 µM) due to reduced hydrophobic interactions .

- Resolution Strategy :

Comparative SAR studies using isosteric substitutions.

Molecular docking to map binding pocket interactions (e.g., AutoDock Vina) .

Q. What methodologies are recommended for studying its interactions with enzymatic targets (e.g., kinases, oxidases)?

- Methodological Answer :

- Fluorescence Quenching : Monitor tryptophan residue changes in enzymes (e.g., human serum albumin) to calculate binding constants (Kb) .

- Surface Plasmon Resonance (SPR) : Real-time analysis of binding kinetics (ka/kd) with immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Q. How can computational modeling (e.g., DFT, MD simulations) predict its reactivity and stability?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to predict nucleophilic attack sites (e.g., ester hydrolysis) .

- Molecular Dynamics (MD) : Simulate solvation effects in PBS buffer to assess hydrolytic stability over 100 ns trajectories .

- ADMET Prediction : Use SwissADME to estimate bioavailability (%ABS = 65–75) and CYP450 inhibition .

Q. What strategies address regioselectivity challenges during functionalization of the chromenone core?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.